2,7-Dibromo-10-methylacridin-9(10H)-one

Catalog No.
S1520887
CAS No.
17014-39-0
M.F
C14H9Br2NO
M. Wt
367.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-10-methylacridin-9(10H)-one

CAS Number

17014-39-0

Product Name

2,7-Dibromo-10-methylacridin-9(10H)-one

IUPAC Name

2,7-dibromo-10-methylacridin-9-one

Molecular Formula

C14H9Br2NO

Molecular Weight

367.03 g/mol

InChI

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3

InChI Key

JVILQLLOKMSADY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

Synonyms

2,7-Dibromo-10-methylacridin-9(10H)-one

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

2,7-Dibromo-10-methylacridin-9(10H)-one (CAS: 17014-39-0) is a highly functionalized, N-methylated acridone derivative that serves as a critical building block in advanced materials chemistry. Featuring a strong electron-accepting carbonyl core and two highly reactive bromine handles at the 2 and 7 positions, it is specifically engineered for extending conjugation along the molecule's longitudinal axis [1]. In industrial and academic procurement, it is primarily sought after as the central acceptor unit in Donor-Acceptor-Donor (D-A-D) architectures for Thermally Activated Delayed Fluorescence (TADF) OLED emitters, and as the direct precursor for synthesizing highly oxidizing, metal-free acridinium photoredox catalysts . The N-methyl protection is a defining baseline feature, ensuring compatibility with palladium-catalyzed cross-coupling workflows while enhancing the solubility of downstream optoelectronic materials[2].

Substituting 2,7-dibromo-10-methylacridin-9(10H)-one with closely related analogs fundamentally disrupts both synthesis and device performance. If a buyer opts for the unmethylated baseline (2,7-dibromoacridone), the unprotected secondary amine becomes a competitive reactive site during Buchwald-Hartwig or Suzuki couplings, leading to unwanted N-arylation side products and requiring costly protection/deprotection steps [1]. Furthermore, unprotected acridones form strong intermolecular hydrogen bonds (N-H···O=C), which drastically reduces solubility and prevents the solution-processing (e.g., spin-coating) required for OLED fabrication [2]. Conversely, substituting with other dibrominated N-heterocycles like 2,7-dibromocarbazole changes the core from a strong electron acceptor to an electron donor, completely destroying the charge-transfer dynamics necessary for TADF emission and acridinium photocatalyst function.

Chemoselectivity and Yield in Palladium-Catalyzed Amination

When synthesizing donor-acceptor (D-A-D) materials, the N-methyl group is a critical procurement differentiator. 2,7-Dibromo-10-methylacridone undergoes clean C-N coupling at the 2,7-positions with bulky diarylamines, yielding target D-A-D molecules in 50–62% isolated yields [1]. In contrast, attempting this with the unmethylated comparator (2,7-dibromoacridone) results in competing N-arylation at the secondary amine site, which severely degrades the yield of the desired 2,7-linked product and necessitates a multi-step protection/deprotection sequence .

Evidence DimensionC-N Coupling Yield and Step Economy
Target Compound DataDirect 2,7-coupling (50–62% yield) without protection steps
Comparator Or Baseline2,7-Dibromoacridone (requires 2 additional synthetic steps due to N-H reactivity)
Quantified DifferenceEliminates 2 synthetic steps and prevents N-arylation side reactions
ConditionsPalladium-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, SPhos, NaOtBu)

Procuring the N-methylated precursor directly streamlines the synthesis of complex optoelectronic materials by bypassing unnecessary protection chemistry and improving overall yield.

Solution Processability for Thin-Film Device Fabrication

Unprotected acridones form strong intermolecular hydrogen bonds (N-H···O=C), which drastically reduces their solubility and the solubility of their downstream derivatives. The N-methylated 2,7-dibromo-10-methylacridone disrupts this hydrogen bonding network. Downstream derivatives synthesized from this precursor maintain high solubility (~20 mg/mL in dichloromethane and chloroform), whereas derivatives from unprotected acridones often crash out of solution [1]. This high solubility enables the formation of uniform neat solid films via spin-coating at 1000-2000 rpm, a strict requirement for modern OLED fabrication [2].

Evidence DimensionDownstream Derivative Solubility
Target Compound Data~20 mg/mL in DCM/CHCl3
Comparator Or BaselineUnprotected acridone analogs (<5 mg/mL, prone to aggregation)
Quantified Difference>4x increase in solubility, enabling uniform neat solid film formation
ConditionsStandard organic solvents at room temperature; spin-coating at 1000-2000 rpm

High solubility is a strict prerequisite for solution-processed OLEDs and efficient chromatographic purification, making the N-methylated precursor mandatory for device engineers.

Acceptor Strength in D-A-D Architectures vs. Carbazole

For TADF emitters, the central core must act as a strong electron acceptor. 2,7-Dibromo-10-methylacridone provides an electron-withdrawing carbonyl center, enabling deep LUMO levels (−2.36 to −2.56 eV) in synthesized D-A-D derivatives [1]. If a buyer substitutes this with 2,7-dibromocarbazole, the core becomes an electron donor, fundamentally destroying the required Donor-Acceptor-Donor electronics. The acridone core's acceptor strength facilitates strong intramolecular charge transfer (ICT) bands at 447–479 nm and supports high luminescence (up to 17,000 Cd/m² at 25 mA/cm²) [2].

Evidence DimensionCore Electronic Nature (LUMO Level)
Target Compound DataStrong acceptor core (LUMO: −2.36 to −2.56 eV in derivatives)
Comparator Or Baseline2,7-Dibromocarbazole (Electron donor core)
Quantified DifferenceShifts the core from a donor to a strong acceptor, enabling ICT bands at 447–479 nm
ConditionsElectrochemical cyclic voltammetry and photophysical characterization of D-A-D derivatives

Buyers designing TADF emitters or highly oxidizing photoredox catalysts must select an acceptor core; carbazole or fluorene alternatives will fundamentally fail to provide the required photophysics.

Precursor for Highly Oxidizing Acridinium Photocatalysts

Directly utilized as the starting material for synthesizing 2,7-dibromo-9-mesityl-10-methylacridinium tetrafluoroborate and related Mes-Acr+ salts. The 2,7-dibromo substitution allows for precise tuning of the excited-state reduction potential, making it the right choice for developing metal-free photoredox catalysts used in advanced C-H functionalization.

Central Acceptor Core for TADF OLED Emitters

Serves as the critical electron-accepting (A) building block in Donor-Acceptor-Donor (D-A-D) architectures. By coupling with bulky diarylamines, it enables the synthesis of green TADF emitters that achieve delayed fluorescence lifetimes (e.g., 176 µs) and high luminescence (up to 17,000 Cd/m²), outperforming non-carbonyl heterocycles [1].

Synthesis of Solution-Processed Hole Transport Materials (HTMs)

Leveraged to synthesize highly soluble acridone-amine derivatives with HOMO levels (−4.95 to −5.11 eV) that perfectly match standard HTMs like NPD and spiro-OMeTAD. Its N-methyl group ensures the resulting materials can be uniformly spin-coated for thin-film optoelectronic devices [2].

XLogP3

4.5

Wikipedia

9(10H)-Acridinone, 2,7-dibromo-10-methyl-

Dates

Last modified: 08-15-2023

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